molecular formula C24H28N2O6 B10813075 N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide

N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide

Cat. No.: B10813075
M. Wt: 440.5 g/mol
InChI Key: FHZPMYYMGDAUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an acetylphenyl group and a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a suitable catalyst such as aluminum chloride.

    Attachment of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be attached through an esterification reaction involving 3,4,5-trimethoxybenzoic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-1-benzoylpiperidine-4-carboxamide: Lacks the trimethoxy substitution on the benzoyl group.

    N-(3-acetylphenyl)-1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide: Has one less methoxy group on the benzoyl ring.

Uniqueness

N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is unique due to the presence of three methoxy groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-15(27)17-6-5-7-19(12-17)25-23(28)16-8-10-26(11-9-16)24(29)18-13-20(30-2)22(32-4)21(14-18)31-3/h5-7,12-14,16H,8-11H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZPMYYMGDAUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.